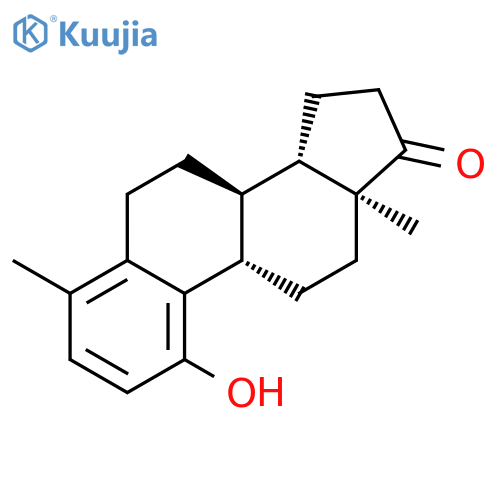Cas no 4954-08-9 (1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one)

4954-08-9 structure
商品名:1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one
1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one 化学的及び物理的性質
名前と識別子
-
- Estra-1,3,5(10)-trien-17-one, 1-hydroxy-4-methyl-
- (8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
- (8R,9S,13S,14S)-1-Hydroxy-4,13-dimethyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-17-one
- 1-Hydroxy-4-methyl-estra-1,3,5(10)-trien-17-one
- 4954-08-9
- 1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one
-
- インチ: InChI=1S/C19H24O2/c1-11-3-7-16(20)18-12(11)4-5-13-14(18)9-10-19(2)15(13)6-8-17(19)21/h3,7,13-15,20H,4-6,8-10H2,1-2H3/t13-,14+,15+,19+/m1/s1
- InChIKey: KMBPNGRHBLMCOV-QZNHQWIBSA-N
計算された属性
- せいみつぶんしりょう: 284.177630004g/mol
- どういたいしつりょう: 284.177630004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 0
- 複雑さ: 445
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 37.3Ų
1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | H939880-100mg |
1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one |
4954-08-9 | 100mg |
¥14400.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | H939880-10mg |
1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one |
4954-08-9 | 10mg |
¥1800.00 | 2023-09-15 | ||
| TRC | H939880-100mg |
1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one |
4954-08-9 | 100mg |
$ 1642.00 | 2023-04-15 | ||
| TRC | H939880-10mg |
1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one |
4954-08-9 | 10mg |
$ 207.00 | 2023-04-15 |
1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one 関連文献
-
1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
4954-08-9 (1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one) 関連製品
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
